molecular formula C19H18N4O4S2 B2797023 ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-99-5

ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2797023
CAS No.: 864925-99-5
M. Wt: 430.5
InChI Key: NVFUAMUYSNCURB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. The structure includes a carbamoyl group at position 3 and an ethyl ester at position 6, with a benzo[d]thiazole-6-carboxamido substituent at position 2.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-2-27-19(26)23-6-5-11-14(8-23)29-18(15(11)16(20)24)22-17(25)10-3-4-12-13(7-10)28-9-21-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFUAMUYSNCURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

It is known that the thiazole ring, a key structural component of this compound, is stable under normal conditions. The influence of environmental factors would depend on the specific biological targets and activities of this compound.

Biological Activity

Ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. Its structure includes multiple functional groups such as carboxamide and carbamoyl groups, which enhance its solubility and reactivity. The unique combination of these elements positions it as a promising candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the benzo[d]thiazole moiety via substitution reactions.
  • Carbamoylation and esterification to achieve the final product.

These reactions often require specific conditions such as temperature control and the use of catalysts to optimize yield and purity .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the following table:

Bacterial StrainMIC (μg/mL)Inhibition (%)
Staphylococcus aureus5095
Escherichia coli10090
Bacillus subtilis2598

This data suggests that the compound possesses potent antibacterial activity, comparable to standard antibiotics .

Anticancer Activity

In vitro studies have revealed that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, in HCT-116 colorectal cancer cells, it has demonstrated an IC50 value of approximately 0.66 µM, indicating moderate cytotoxicity. Further mechanistic studies suggest that it may inhibit key enzymes involved in cancer cell proliferation .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth and cancer cell metabolism.
  • Receptor Binding: Interaction with receptors involved in apoptosis pathways has been suggested as a mechanism for its anticancer effects .

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of this compound significantly reduced bacterial load in infected animal models when administered orally.
  • Cancer Treatment Potential: In xenograft models of human tumors, treatment with this compound led to a reduction in tumor size and weight compared to controls .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies indicate that ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibits notable antimicrobial properties. The presence of the benzothiazole and thienopyridine structures contributes to this activity, which is essential in developing new antibiotics against resistant bacterial strains.
  • Anticancer Potential : The compound has shown promising results in anticancer studies. Its structural analogs have been associated with inhibiting various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The unique combination of functional groups may enhance its interaction with biological targets involved in cancer progression .
  • Enzyme Inhibition : Interaction studies suggest that this compound may effectively bind to enzymes or receptors implicated in disease processes. Understanding these interactions through molecular docking studies can provide insights into its potential therapeutic mechanisms.
  • Immunomodulatory Effects : Recent research has indicated that compounds similar to this compound can act as immune modulators by interacting with STING (Stimulator of Interferon Genes), which plays a crucial role in the immune response. This opens avenues for developing therapies targeting immune-related diseases .

Synthesis Methodologies

The synthesis of this compound involves multiple steps that require precise conditions such as temperature control and the use of catalysts. Key steps include:

  • Formation of the Thieno[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Carboxamide and carbamoyl groups can be introduced via acylation reactions.
  • Purification and Characterization : The final product must be purified using techniques such as recrystallization or chromatography and characterized by NMR spectroscopy and mass spectrometry to confirm its structure.

Case Studies

CompoundBiological ActivityMethod of SynthesisReference
This compoundAntimicrobial, AnticancerMulti-step synthesis involving cyclization and acylation
Analog Compound AAntitumor activity against MCF-7Heterocyclization reactions
Analog Compound BImmune modulation via STING interactionSynthesis from benzothiazole derivatives

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group at position 6 undergoes nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Treatment with NaOH in ethanol/water (1:1) at 80°C yields the corresponding carboxylic acid derivative.

  • Transesterification : Reacts with methanol in the presence of catalytic H₂SO₄ to form the methyl ester analog .

Key Data :

Reaction TypeReagents/ConditionsProductYield
HydrolysisNaOH, EtOH/H₂O, 80°CCarboxylic acid85%
TransesterificationMeOH, H₂SO₄, refluxMethyl ester72%

Cyclization Reactions

The thieno[2,3-c]pyridine core participates in ring-expansion reactions:

  • With malononitrile derivatives : Forms fused pyrido[3,2-e]thiazolo[3,2-a]pyrimidine systems under ethanol/TEA at room temperature .

  • Ethoxymethylene malononitrile : Produces iminothiazolopyridine derivatives via [3+2] cycloaddition .

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiophene sulfur on the nitrile carbon, followed by intramolecular cyclization (supported by FTIR and NMR data) .

Carbamoyl Group Reactivity

  • Hydrolysis : The 3-carbamoyl moiety converts to a carboxylic acid under strong acidic conditions (HCl, 6M, 100°C).

  • Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF to form substituted urea derivatives.

Benzo[d]thiazole Amide Modifications

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst introduces aryl groups at position 2.

Comparative Reactivity Table :

Functional GroupReaction PartnerProduct ClassConditions
Carbamoyl (-CONH₂)MethylamineUrea derivativesDMF, 60°C
Ethyl ester (-COOEt)Grignard reagentsKetonesTHF, 0°C
Thiophene ringElectrophiles (e.g., NO₂⁺)Nitro derivativesHNO₃/H₂SO₄, 0°C

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Ring-opening : Thienopyridine moiety converts to a dihydrothiophene derivative .

  • Dimerization : Forms a [2+2] cycloadduct via excited-state interactions.

Quantum Yield Data :

  • Ring-opening: Φ = 0.32 ± 0.03

  • Dimerization: Φ = 0.15 ± 0.02

Biological Activation Pathways

While not strictly synthetic reactions, metabolic transformations are critical for pharmaceutical applications:

  • Hepatic oxidation : Cytochrome P450 enzymes convert the ethyl ester to a carboxylic acid (major metabolite) .

  • Glucuronidation : The benzo[d]thiazole group forms O-glucuronides in phase II metabolism .

Comparative Reactivity with Structural Analogs

CompoundCore StructureKey Reaction Difference
Thieno[3,2-c]pyridineFused thiophene at position20% slower hydrolysis kinetics
Benzothiazole-5-carboxamidesSingle aromatic ringNo cyclization with malononitrile

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs derived from the evidence:

Compound Name Substituents/Modifications Molecular Formula Key Notes from Evidence
Target Compound Ethyl ester, benzo[d]thiazole-6-carboxamido, carbamoyl C₁₉H₁₈N₄O₄S₂ Unique 6-carboxamido substitution on benzothiazole; ethyl ester may enhance lipophilicity .
Methyl 2-(Benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Methyl ester, benzo[d]thiazole-2-carboxamido, carbamoyl C₁₈H₁₆N₄O₄S₂ Substitution at benzothiazole-2 vs. 6 may alter binding interactions; methyl ester reduces steric bulk.
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Boc-protected amino group, ethyl ester, no benzothiazole C₁₅H₂₂N₂O₄S Simpler structure; lacks benzothiazole and carbamoyl groups; used as an intermediate in synthesis.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine core, trimethoxybenzylidene, phenyl, oxo group C₂₉H₂₇N₃O₇S Divergent core (thiazolo-pyrimidine vs. thieno-pyridine); trimethoxybenzylidene enhances π-stacking .

Analysis of Substituent Effects

Benzothiazole Substitution Position: The target compound’s 6-carboxamido substitution on benzo[d]thiazole (vs. 2-carboxamido in ) may influence hydrogen bonding or steric interactions in biological targets. The 2-carboxamido analog in could exhibit distinct electronic effects due to proximity to the thiazole sulfur.

Ester Group (Ethyl vs. Methyl) :

  • The ethyl ester in the target compound may confer higher lipophilicity (logP) compared to the methyl analog , affecting membrane permeability and metabolic stability.

Core Heterocycle: The thieno[2,3-c]pyridine core in the target compound differs from the thiazolo[3,2-a]pyrimidine in , altering ring strain and conjugation patterns. This impacts solubility and π-π interactions.

Research Findings and Limitations

Crystallographic Insights (from )

  • The thiazolo-pyrimidine analog in exhibits a planar conformation stabilized by intramolecular hydrogen bonds (e.g., C17–C2–C3–O1 torsion angle: 4.5° ). This suggests rigidity, which may contrast with the flexibility of the thieno-pyridine core in the target compound.

Data Gaps

  • No pharmacological or kinetic data (e.g., IC₅₀, bioavailability) are available for the target compound or its analogs in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

  • Methodological Answer: Synthesis typically involves constructing the thieno[2,3-c]pyridine core first, followed by introducing the benzo[d]thiazole-6-carboxamido group. A multi-step approach is common:

Core Formation: Cyclization reactions under reflux with acetic anhydride/acetic acid and sodium acetate (2–4 hours) to form the thienopyridine scaffold .

Functionalization: Coupling the benzo[d]thiazole moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

  • Critical Parameters: Reaction temperature (60–80°C), solvent choice (polar aprotic for coupling), and inert atmosphere (N₂) to prevent hydrolysis .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Key Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent connectivity and confirm absence of unreacted intermediates .
  • Mass Spectrometry (HRMS): To validate molecular weight (430.5 g/mol) and detect isotopic patterns .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>95% by area under the curve) .
    • Common Pitfalls: Residual solvents (e.g., DMF) may require additional drying under vacuum .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Strategies:

  • Solvent Screening: Test DMSO (primary stock) followed by dilution in PBS or cell culture media (≤0.1% DMSO final) to avoid cytotoxicity .
  • Surfactants: Use Tween-80 or cyclodextrins for hydrophobic compounds .
  • Protonation: Adjust pH to exploit ionization of carbamoyl/carboxylate groups (pKa ~3–5) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize antimicrobial activity?

  • Approach:

Modify Functional Groups:

  • Replace the ethyl carboxylate with methyl or tert-butyl esters to study steric effects .
  • Substitute the carbamoyl group with sulfonamides to enhance membrane permeability .

Bioactivity Assays:

  • MIC Testing: Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves: To differentiate bactericidal vs. bacteriostatic effects .
    • Data Interpretation: Correlate logP values (calculated via ChemAxon) with activity trends .

Q. What computational methods can predict reaction pathways for derivative synthesis?

  • Tools and Workflows:

  • Reaction Path Search: Density Functional Theory (DFT) to model transition states and intermediates .
  • Machine Learning: Train models on existing thienopyridine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
    • Validation: Compare computational yields with experimental results for iterative refinement .

Q. How to resolve contradictions in reported anticancer activity across cell lines?

  • Hypothesis Testing:

  • Mechanistic Studies: Conduct Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle arrest (cyclin D1) .
  • Metabolic Stability: Test hepatic microsome stability to rule out rapid degradation in certain assays .
  • 3D Tumor Models: Compare 2D monolayer vs. spheroid efficacy to assess penetration limitations .

Q. What strategies improve bioactivity through targeted derivatization?

  • Focus Areas:

  • Bioisosteric Replacement: Swap the benzo[d]thiazole with indole or benzimidazole to enhance DNA intercalation .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral bioavailability .
    • Synthetic Feasibility: Prioritize derivatives with ≤3 synthetic steps to maintain scalability .

Q. How to monitor reaction progress in real-time to minimize byproducts?

  • Techniques:

  • In-situ FTIR: Track carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) peaks .
  • LC-MS Sampling: Quench aliquots at intervals (e.g., every 30 minutes) to quantify intermediate conversion .

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